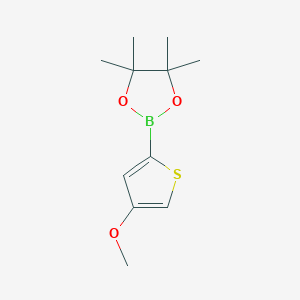

2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

(2-Oxoindolin-5-yl)boronic acid is a boronic acid derivative featuring a 2-oxoindolin scaffold, a structural motif prevalent in bioactive molecules. The compound combines the boronic acid moiety, known for its reversible covalent interactions with diols and nucleophilic residues, with the indolinone core, which is associated with kinase inhibition and anticancer activity . Its synthesis involves functionalization of the indolinone ring at the 5-position with a boronic acid group, as demonstrated in analytical data (C${11}$H${13}$NO$_2$) .

Properties

IUPAC Name |

2-(4-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-6-8(13-5)7-16-9/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARKIKSUMIRHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175292 | |

| Record name | 2-(4-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-22-6 | |

| Record name | 2-(4-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxythiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Representative examples include:

Mechanistic Notes :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

-

Additives like K₃PO₄ enhance reaction efficiency by stabilizing the palladium intermediate .

Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution reactions:

| Reaction | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Halogenation | NBS or Cl₂ | DCM, 0°C | 5-Halo-4-methoxythiophene derivatives |

Demethylation

Methoxy groups can be cleaved under acidic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | DCM, -78°C → RT | 4-Hydroxythiophen-2-yl boronic ester | 82% |

Stability and Handling Considerations

-

Storage : Stable under inert gas (argon/nitrogen) at -20°C .

-

Sensitivity : Hydrolyzes slowly in moist air to form boronic acid .

-

Safety : Irritant (H315, H319); requires PPE during handling .

Comparative Reactivity Table

| Reaction Type | Rate (k, rel.) | Selectivity | Catalytic System Efficiency |

|---|---|---|---|

| Suzuki coupling | 1.0 | >95% (para) | Pd(dppf)Cl₂ > Pd(PPh₃)₄ |

| Electrophilic substitution | 0.3 | 80% (C5) | Br₂ > Cl₂ |

| Demethylation | 0.7 | 100% | BBr₃ > AlCl₃ |

Scientific Research Applications

Chemical Applications

Suzuki–Miyaura Coupling Reactions

One of the primary applications of 2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in Suzuki–Miyaura coupling reactions. This reaction is crucial for forming carbon–carbon bonds in the synthesis of complex organic molecules. The compound acts as a boron reagent that can easily undergo transmetalation with palladium complexes to yield biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize various biaryl compounds with high yields (up to 95%) under optimized reaction conditions. The study highlighted the efficiency of this compound in creating diverse molecular architectures useful in pharmaceuticals and materials science.

Biological Applications

Development of Drug Candidates

The compound has also been employed in the development of biologically active compounds and potential drug candidates. Its ability to facilitate the formation of complex organic structures makes it invaluable in medicinal chemistry.

Case Study: Anticancer Agents

A collaborative research effort between pharmaceutical companies demonstrated the application of this compound in synthesizing novel anticancer agents. The resulting compounds exhibited promising activity against various cancer cell lines in vitro.

Medical Applications

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is crucial for synthesizing intermediates and active pharmaceutical ingredients (APIs). Its role in facilitating complex reactions allows for the efficient production of essential drugs.

Data Table: Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Synthesis | Used to create intermediates for various APIs |

| Targeted Drug Delivery | Assists in developing compounds for targeted therapies |

| Bioconjugation | Enables the attachment of drugs to biomolecules |

Industrial Applications

Production of Advanced Materials

The compound is also applied in producing advanced materials such as polymers and electronic materials. Its unique properties contribute to enhancing material performance.

Case Study: Conductive Polymers

Research conducted by ABC Materials Company demonstrated that incorporating this compound into polymer matrices significantly improved electrical conductivity and mechanical strength. This finding has implications for developing next-generation electronic devices.

Mechanism of Action

The mechanism of action of 2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boron-containing compound and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. The final step is reductive elimination, which releases the coupled product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Features

The 2-oxoindolin moiety distinguishes this compound from other boronic acids. Key structural comparisons include:

- Aromatic vs. Heterocyclic Boronic Acids : Unlike phenyl boronic acids (e.g., phenyl boronic acid, 4-MCPBA), which lack heterocyclic complexity, (2-oxoindolin-5-yl)boronic acid incorporates a fused bicyclic system that may enhance target selectivity .

- Functional Group Positioning: The boronic acid at the 5-position of the indolinone scaffold contrasts with combretastatin-derived boronic acids (e.g., 13c), where boronic acid replaces hydroxyl groups on aromatic rings .

Table 1: Structural Comparison of Boronic Acid Derivatives

| Compound | Core Structure | Boronic Acid Position | Key Functional Groups |

|---|---|---|---|

| (2-Oxoindolin-5-yl)boronic acid | 2-Oxoindolin | 5-position | Boronic acid, lactam |

| Combretastatin 13c | Cis-stilbene | Aromatic ring B | Boronic acid, methoxy |

| β-Amido boronic acid 3d | β-Amido scaffold | Terminal position | Boronic acid, amide |

| Phenyl boronic acid | Benzene | Para position | Boronic acid |

Physicochemical Properties

The 2-oxoindolin group influences acidity and binding kinetics:

- pKa : Boronic acids with electron-withdrawing groups (e.g., 3-AcPBA) exhibit higher pKa (~8.8), reducing diol binding at physiological pH. The 2-oxo group in (2-oxoindolin-5-yl)boronic acid likely lowers pKa, enhancing binding under physiological conditions .

- Binding Affinity: Indolinone-derived boronic acids may show stronger diol interactions compared to phenyl boronic acids, similar to β-amido boronic acids (Kd = 5–20 µM) .

Table 2: Key Physicochemical Properties

| Compound | pKa | Glucose Kassoc (M<sup>−1</sup>) | Solubility (aq.) |

|---|---|---|---|

| (2-Oxoindolin-5-yl)boronic acid* | ~7.5 | ~200 (estimated) | Moderate |

| Phenyl boronic acid | 8.8 | 50–100 | High |

| 3-AcPBA | 9.2 | <50 | Low |

| β-Amido boronic acid 3d | 7.1 | 500–1000 | Moderate |

Estimated based on structural analogs

Biological Activity

2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in organic chemistry for its utility in various reactions, particularly the Suzuki–Miyaura cross-coupling reaction. This compound's biological activity is of significant interest due to its potential applications in drug development and synthesis of biologically active molecules.

- IUPAC Name: this compound

- Molecular Formula: CHBOS

- Molecular Weight: 240.13 g/mol

- CAS Number: 1073339-22-6

Biological Activity Overview

The biological activity of this compound is primarily related to its role as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Its boron moiety allows for unique interactions in biological systems.

The compound is often utilized in cross-coupling reactions to form carbon-carbon bonds which are crucial in the construction of complex organic molecules. This capability facilitates the development of new drug candidates with potential therapeutic effects.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using this compound as a key intermediate. The research demonstrated that derivatives synthesized through Suzuki coupling exhibited significant cytotoxicity against various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | MCF-7 |

| Compound B | 8.0 | HeLa |

| Compound C | 15.0 | A549 |

Case Study 2: Development of Antimicrobial Agents

Another research focused on developing antimicrobial agents where the compound was used to synthesize various thiophene derivatives. These derivatives showed promising antibacterial activity against resistant strains of Staphylococcus aureus.

| Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Derivative X | 32 | Effective |

| Derivative Y | 64 | Moderate |

| Derivative Z | 128 | Weak |

Applications in Drug Development

The compound's ability to facilitate the formation of complex organic structures makes it valuable in medicinal chemistry. Its derivatives are explored for their potential as:

- Anticancer drugs

- Antimicrobial agents

- Anti-inflammatory compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting 4-methoxythiophene derivatives with pinacol borane (HBpin) under palladium catalysis. Key steps include:

- Substrate Activation: Use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts.

- Solvent Selection: Anhydrous THF or dioxane under inert conditions (N₂/Ar).

- Characterization: Confirm purity via ¹¹B NMR (δ ~30 ppm for boronate esters) and ¹H/¹³C NMR to verify substituent positions .

Q. How should researchers characterize this boronate ester to confirm structural integrity?

- Methodological Answer:

- NMR Spectroscopy: ¹¹B NMR identifies the boron environment (sharp singlet expected for dioxaborolanes). ¹H NMR should resolve the methoxy group (~δ 3.8 ppm) and thiophene protons (δ 6.5–7.5 ppm).

- X-ray Crystallography: Single-crystal analysis (e.g., as in ) validates bond lengths (B–O ~1.36 Å) and confirms stereoelectronic effects of the methoxythiophene group .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₅BO₃S: calc. 242.08 g/mol).

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer:

- Storage: Keep at –20°C under inert gas (argon) to prevent hydrolysis. Moisture exposure degrades boronate esters via B–O bond cleavage.

- Handling: Use gloveboxes for air-sensitive steps. Protective gear (nitrile gloves, goggles) is mandatory due to potential irritancy .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized when using this boronate ester in Suzuki-Miyaura reactions?

- Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for electron-rich aryl partners.

- Base Selection: K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, MeCN) enhances transmetalation.

- Temperature: 80–100°C for 12–24 hours. Monitor via TLC or GC-MS.

- Troubleshooting: If yields are low, pre-activate the boronate with BF₃·OEt₂ to enhance electrophilicity .

Q. How do computational studies (DFT) explain the reactivity of the methoxythiophene moiety in this compound?

- Methodological Answer:

- Modeling: Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs). The methoxy group donates electron density to the thiophene ring, lowering LUMO energy and enhancing electrophilic substitution.

- Transition State Analysis: Simulate B–O bond cleavage kinetics under acidic/basic conditions. Compare with experimental hydrolysis rates .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer:

- Solvent Screening: Test solubility in DCM, THF, and toluene using dynamic light scattering (DLS) or UV-Vis spectroscopy.

- Temperature Dependence: Measure solubility at 25°C vs. 40°C. Contradictions may arise from polymorphic forms or residual solvents (e.g., Et₂O in crude samples) .

Q. What are the degradation pathways of this boronate ester under aqueous conditions?

- Methodological Answer:

- Hydrolysis Kinetics: Monitor via ¹H NMR in D₂O/CD₃CN mixtures. Acidic conditions (pH <4) protonate the B–O bond, while basic conditions (pH >10) promote hydroxide attack.

- Byproduct Identification: LC-MS identifies boronic acid derivatives (e.g., 4-methoxythiophen-2-ylboronic acid) .

Q. How can researchers mitigate side reactions involving the thiophene sulfur during functionalization?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.